molecular formula C24H30FN3O5S B2820522 N1-(2-(1-((4-fluorophenyl)sulfonyl)piperidin-2-yl)ethyl)-N2-(2-methoxyphenethyl)oxalamide CAS No. 898445-05-1

N1-(2-(1-((4-fluorophenyl)sulfonyl)piperidin-2-yl)ethyl)-N2-(2-methoxyphenethyl)oxalamide

Katalognummer: B2820522
CAS-Nummer: 898445-05-1
Molekulargewicht: 491.58
InChI-Schlüssel: BLLXTAGSJDZQJY-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

This compound is a structurally complex oxalamide derivative featuring:

  • A piperidin-2-yl core substituted with a 4-fluorophenyl sulfonyl group.
  • An ethyl linker connecting the piperidine ring to the N1-oxalamide nitrogen.
  • A 2-methoxyphenethyl group attached to the N2-oxalamide nitrogen.

The oxalamide linker (N1,N2-oxalamide) distinguishes it from classical amide-based pharmaceuticals, offering unique stereoelectronic properties .

Eigenschaften

IUPAC Name

N-[2-[1-(4-fluorophenyl)sulfonylpiperidin-2-yl]ethyl]-N'-[2-(2-methoxyphenyl)ethyl]oxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H30FN3O5S/c1-33-22-8-3-2-6-18(22)13-15-26-23(29)24(30)27-16-14-20-7-4-5-17-28(20)34(31,32)21-11-9-19(25)10-12-21/h2-3,6,8-12,20H,4-5,7,13-17H2,1H3,(H,26,29)(H,27,30)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BLLXTAGSJDZQJY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1CCNC(=O)C(=O)NCCC2CCCCN2S(=O)(=O)C3=CC=C(C=C3)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H30FN3O5S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

491.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Vergleich Mit ähnlichen Verbindungen

Piperidine Substitution Patterns

The 2-piperidinyl configuration in the target compound contrasts with 4-piperidinyl analogs like fentanyl and its derivatives (Figure 1, ). Key differences include:

  • Receptor Binding: 4-Piperidinyl compounds (e.g., fentanyl) exhibit high μ-opioid receptor affinity due to optimal spatial alignment of pharmacophores.
  • Metabolic Stability: Sulfonyl groups (as in the target compound) could reduce susceptibility to oxidative metabolism compared to non-sulfonylated analogs .

Table 1: Piperidine Substitution in Related Compounds

Compound Piperidine Position Key Substituent Molecular Weight (g/mol)
Target Compound 2 4-Fluorophenyl sulfonyl Not reported
Fentanyl () 4 N-Phenylpropanamide 336.5
W-15 () 2 4-Chlorophenyl sulfonamide 339.8
2h () 1 4-Fluorophenyl 573.7

Sulfonamide and Sulfonyl Derivatives

The 4-fluorophenyl sulfonyl group in the target compound shares similarities with sulfonamide-containing compounds in and :

  • Synthetic Yields : Sulfonamide derivatives (e.g., 2e, 2f) are synthesized via GP1 methods with yields of 66–75%, suggesting feasible scalability for the target compound if analogous routes are used .

Table 2: Sulfonyl/Sulfonamide-Containing Analogues

Compound Core Structure Functional Group Bioactivity (If Reported)
Target Compound Piperidin-2-yl 4-Fluorophenyl sulfonyl Unknown
2e () Piperidin-1-yl Phenylsulfonyl Not reported
25 () Piperidin-2-yl Hydroxymethylthiazole HIV-1 entry inhibition

Oxalamide vs. Amide Linkers

The oxalamide (N1,N2-oxalamide) linker differentiates the target compound from amide-based analgesics like fentanyl and methoxyacetyl fentanyl ():

  • Metabolic Pathways : Oxalamide linkers are less common in opioids, suggesting reduced susceptibility to esterase-mediated hydrolysis compared to acetylated fentanyl analogs (e.g., 2-methoxy-N-phenylacetamide in ) .

Table 3: Linker Comparison

Compound Linker Type Example Structure Molecular Weight (g/mol)
Target Compound Oxalamide N1,N2-oxalamide Not reported
Fentanyl () Amide N-Phenylpropanamide 336.5
2h () Sulfonamide N-Sulfonylethyl 573.7

Aromatic Substituents

The 2-methoxyphenethyl group in the target compound contrasts with halogenated or alkylated aryl groups in analogs:

  • Receptor Selectivity: 2-Methoxy substitution may favor δ-opioid or non-opioid targets, unlike fluorinated analogs (e.g., 2’-fluoro ortho-fluorofentanyl) that retain μ-opioid activity .

Q & A

Q. What are the key synthetic steps and reaction conditions for preparing N1-(2-(1-((4-fluorophenyl)sulfonyl)piperidin-2-yl)ethyl)-N2-(2-methoxyphenethyl)oxalamide?

The synthesis involves:

  • Piperidine Intermediate Formation : Reacting 4-fluorophenyl sulfonyl chloride with piperidine derivatives under basic conditions to form the sulfonamide-functionalized piperidine intermediate .
  • Oxalamide Coupling : Using oxalyl chloride or activated esters to couple the piperidine intermediate with 2-methoxyphenethylamine. Reaction conditions (e.g., dry DCM, 0–5°C) prevent side reactions .
  • Purification : Chromatography (e.g., silica gel) or recrystallization to achieve >95% purity .

Q. Which analytical techniques are critical for structural characterization of this compound?

  • NMR Spectroscopy : Confirms substituent positions (e.g., ¹H NMR for methoxy protons at δ 3.8–4.0 ppm) .
  • Mass Spectrometry : Validates molecular weight (e.g., ESI-MS m/z ~550 [M+H]⁺) .
  • X-ray Crystallography : Resolves 3D conformation, critical for docking studies .

Q. What are the primary biological targets and assays used to study this compound?

  • Targets : Kinases (e.g., RSK), GPCRs, or ion channels, inferred from structural analogs .
  • Assays :
  • Enzyme inhibition (IC₅₀ determination via fluorescence polarization) .
  • Receptor binding (radioligand displacement assays) .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve synthesis yield and purity?

  • Design of Experiments (DOE) : Vary temperature (e.g., 0°C vs. RT), solvent polarity (THF vs. DMF), and catalyst loading (e.g., 1–5 mol% DMAP) to identify optimal parameters .
  • In-line Analytics : Use FTIR or HPLC to monitor intermediate formation and minimize byproducts .

Q. How can contradictory bioactivity data across studies be resolved?

  • Assay Standardization : Control variables like buffer pH, ATP concentration in kinase assays .
  • Comparative SAR Analysis : Test structural analogs (e.g., replacing 4-fluorophenyl with chlorophenyl) to isolate pharmacophore contributions .

Q. What strategies are recommended for designing in vivo studies with this compound?

  • Animal Models : Use xenograft models (e.g., HT-29 colon cancer) for oncology applications, dosing at 10–50 mg/kg .
  • Formulation : Solubilize in PEG-400/saline (80:20) for IP administration .
  • PK/PD Analysis : Measure plasma half-life (t₁/₂) via LC-MS/MS and correlate with target engagement .

Methodological Notes

  • Contradictory Data : Cross-validate findings using orthogonal assays (e.g., SPR alongside enzyme assays) .
  • Scalability : Transition from batch to flow chemistry for multi-gram synthesis .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.